HOMO Energy Level Tuning: Alkoxy vs. Alkyl Substitution Lowers Ionization Potential
DFT calculations on triphenylamine derivatives demonstrate that replacing a tert‑butyl group with an alkoxy substituent (methoxy or ethoxy) lowers the ionization potential (IP) by 0.22–0.23 eV. Although the reported data are for methoxy/ethoxy analogs, the oxygen lone‑pair electron‑donating effect is a class‑level property shared by the octyloxy group in 4‑(octyloxy)‑N,N‑diphenylaniline . This indicates that the octyloxy‑substituted compound will have a shallower HOMO than its 4‑octyl (alkyl) analog, facilitating hole injection from common anodes such as ITO.
| Evidence Dimension | Ionization potential (IP) shift induced by alkoxy vs. alkyl substitution |
|---|---|
| Target Compound Data | Expected IP lowering of ~0.22–0.23 eV relative to alkyl analog (class-level inference) |
| Comparator Or Baseline | tert‑butylated triphenylamine derivative (An‑tBCz) vs. methoxy/ethoxy analogs (An‑MCz, An‑ECz) |
| Quantified Difference | ΔIP = −0.22 to −0.23 eV (alkoxy vs. tert‑butyl) |
| Conditions | DFT/B3LYP/6‑31G(d) theoretical calculations; reported in literature review of HTM design for perovskite solar cells |
Why This Matters
A shallower HOMO reduces the hole‑injection barrier, enabling lower turn‑on voltages in OLEDs and improved fill factor in perovskite solar cells, directly influencing device performance and material selection.
- [1] Design of new hole transport materials based on triphenylamine derivatives using different π‑linkers for the application in perovskite solar cells. A theoretical study. (Referenced in scite.ai summary). View Source
